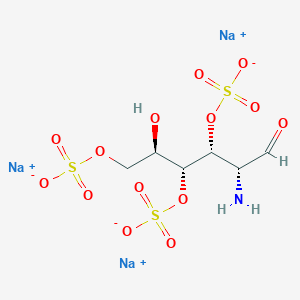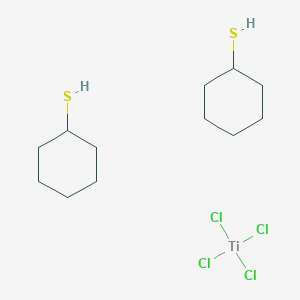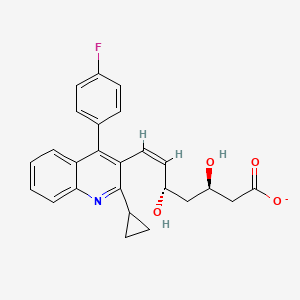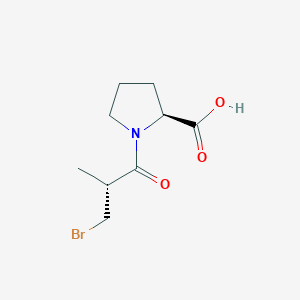
9-Chloro Triamcinolone Acetonide
Overview
Description
9-Chloro Triamcinolone Acetonide is a synthetic corticosteroid derived from triamcinolone acetonide. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various medical applications, particularly in the treatment of skin conditions, allergies, and inflammation .
Mechanism of Action
Target of Action
9-Chloro Triamcinolone Acetonide, also known as Triamcinolone Acetonide (TA), is a synthetic glucocorticoid . Its primary targets are the glucocorticoid receptors located in almost all body cells . These receptors play a crucial role in regulating various physiological processes, including immune response and inflammation .
Mode of Action
TA interacts with its targets by binding to the glucocorticoid receptors, leading to the formation of a receptor-steroid complex . This complex then enters the cell nucleus, where it binds to specific DNA sequences, altering the transcription of various genes . This results in the suppression of leukocyte migration and a decrease in the production of inflammatory mediators .
Biochemical Pathways
The binding of TA to glucocorticoid receptors affects several biochemical pathways. It suppresses the inflammatory response by inhibiting the release of inflammation-causing substances . This includes the reduction of cytokines, chemokines, and other pro-inflammatory molecules . The overall effect is a reduction in inflammation and immune response .
Pharmacokinetics
The pharmacokinetics of TA involve its distribution, metabolism, and excretion. After administration, TA is distributed throughout the body, with a volume of distribution of 99.5 L . It is metabolized in the liver and excreted primarily in the urine (75%), with the remaining 25% excreted in bile and feces . The onset of action for adrenal suppression is between 24 to 48 hours, and the duration of action can last from 30 to 40 days .
Result of Action
The molecular and cellular effects of TA’s action include the induction of apoptosis and promotion of adipogenesis, while impairing chondrogenesis of mesenchymal stem cells (MSCs) . RNA sequencing has indicated that TA modulates the inflammatory response of MSCs, which may impact the immunologic environment where the inflammatory phase is a physiological part of the natural healing process .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TA. For instance, the presence of inflammation can enhance the action of TA, as it suppresses the inflammatory response . The exact influence of environmental factors on ta’s action is still under investigation and may vary depending on the specific conditions of administration and the individual patient’s healing process and treatment response .
Biochemical Analysis
Biochemical Properties
9-Chloro Triamcinolone Acetonide interacts with various enzymes and proteins in the body. It is metabolized primarily by the CYP3A family of enzymes . The metabolism of this compound involves 6β-hydroxylation and ∆6-dehydrogenation . It also interacts with glucocorticoid receptors, exerting its effects by binding to these receptors and modulating gene expression .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to induce apoptosis and promote adipogenesis while impairing chondrogenesis of mesenchymal stem cells . It also modulates the inflammatory response of these cells, which may impact the immunologic environment .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to glucocorticoid receptors, leading to changes in the transcription of various genes . This can result in anti-inflammatory effects, as well as effects on cellular metabolism and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to have a long duration of action, with measurable amounts of the drug remaining in target regions throughout the scanning period . It also has a slow rate of absorption from the injected site, and a low renal clearance rate .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A dose-dependent therapeutic effect has been observed, with one intrathecal injection of 0.3 or 0.6 mg/kg showing significant effects on clinical and electrophysiological parameters of neuritis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily by the CYP3A family of enzymes . This metabolism involves 6β-hydroxylation and ∆6-dehydrogenation .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After administration, it is deposited in target airway regions in a distally decreasing pattern . It also has a slow rate of absorption from the injected site, and a low renal clearance rate .
Subcellular Localization
Given its mechanism of action involving binding to glucocorticoid receptors and modulating gene expression , it is likely that it localizes to the cell nucleus where it can interact with the cell’s DNA.
Preparation Methods
The synthesis of 9-Chloro Triamcinolone Acetonide involves several key steps:
Oxidation Reaction: Tetraene acetate is oxidized using formic acid and potassium permanganate to produce an oxide.
Hydrolysis Reaction: The oxide undergoes hydrolysis to form an intermediate compound.
Epoxy Reaction: The intermediate is then subjected to an epoxy reaction.
Fluoridation Reaction: Finally, the compound is fluoridated to produce this compound.
These reactions are carried out under controlled conditions to ensure high yield and purity. Industrial production methods often involve the use of large-scale reactors and stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
9-Chloro Triamcinolone Acetonide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Halogenation reactions, where chlorine atoms are introduced, are common in the synthesis of this compound.
Common reagents used in these reactions include formic acid, potassium permanganate, and sodium borohydride. The major products formed from these reactions are intermediates that lead to the final compound, this compound .
Scientific Research Applications
9-Chloro Triamcinolone Acetonide has a wide range of scientific research applications:
Comparison with Similar Compounds
9-Chloro Triamcinolone Acetonide is unique compared to other corticosteroids due to its specific chemical structure and potency. Similar compounds include:
Triamcinolone Acetonide: The parent compound, known for its anti-inflammatory properties.
Prednisone: A less potent corticosteroid used for similar medical conditions.
Dexamethasone: Another potent corticosteroid with a different chemical structure and slightly different pharmacological profile.
The uniqueness of this compound lies in its enhanced potency and specific receptor binding affinity, making it more effective in certain therapeutic applications .
Properties
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-12-chloro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODVCCAEPMVWNP-JNQJZLCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001111650 | |
| Record name | Pregna-1,4-diene-3,20-dione, 9-chloro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11β,16α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001111650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10392-74-2 | |
| Record name | Pregna-1,4-diene-3,20-dione, 9-chloro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11β,16α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10392-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Chloro triamcinolone acetonide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010392742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregna-1,4-diene-3,20-dione, 9-chloro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11β,16α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001111650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-CHLORO TRIAMCINOLONE ACETONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9FT6YE0SA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester](/img/structure/B1146387.png)


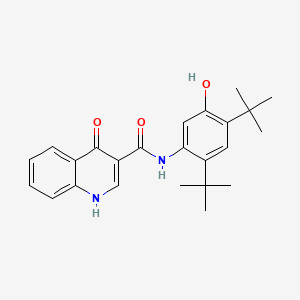
![6-[4-[14,24-Bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]phenyl]hexanoic acid](/img/structure/B1146398.png)
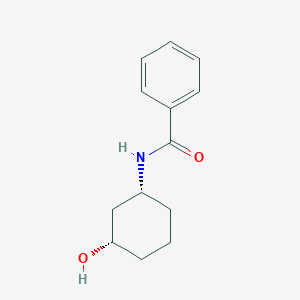
![rac-cis-[3-Benzoyloxycyclohexyl]benzamide](/img/structure/B1146400.png)
